Tert-butyl ((5-bromo-6-chloropyridin-3-yl)methyl)carbamate
Overview
Description
Tert-butyl ((5-bromo-6-chloropyridin-3-yl)methyl)carbamate is a chemical compound with the molecular formula C11H14BrClN2O2 It is a derivative of pyridine, featuring both bromine and chlorine substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((5-bromo-6-chloropyridin-3-yl)methyl)carbamate typically involves the reaction of 5-bromo-6-chloropyridine-3-carboxylic acid with tert-butyl carbamate. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((5-bromo-6-chloropyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Tert-butyl ((5-bromo-6-chloropyridin-3-yl)methyl)carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the development of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl ((5-bromo-6-chloropyridin-3-yl)methyl)carbamate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl ((6-chloropyridin-3-yl)methyl)carbamate: Similar structure but lacks the bromine substituent.
N-(2-bromo-6-chloropyridin-3-yl)carbamate: Similar structure but with different substituents on the pyridine ring.
Biological Activity
Tert-butyl ((5-bromo-6-chloropyridin-3-yl)methyl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities. The compound features a tert-butyl group and a halogenated pyridine moiety, which may enhance its reactivity and biological efficacy. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and structure-activity relationships (SAR).
- Molecular Formula : C₁₁H₁₄BrClN₂O₂
- Molecular Weight : 321.60 g/mol
- CAS Number : 2231673-63-3
Biological Activity Overview
This compound exhibits a range of biological activities, largely attributed to its structural characteristics:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit selective antimicrobial properties, particularly against Chlamydia trachomatis, a common sexually transmitted pathogen. The introduction of halogen groups on the pyridine ring has been shown to enhance selectivity and potency against this pathogen .
- Enzyme Inhibition : Research indicates that carbamates can act as enzyme inhibitors. The presence of the tert-butyl group may influence the binding affinity to target enzymes, potentially leading to therapeutic applications in enzyme-related diseases.
- Cytotoxicity and Selectivity : Some studies have reported mild cytotoxic effects on mammalian cell lines while maintaining selectivity for bacterial targets, suggesting a favorable therapeutic index for further development .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be analyzed through SAR studies:
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Carbamate Formation : Reacting the corresponding amine with isocyanates or carbonates.
- Halogenation : Introducing bromine and chlorine via electrophilic aromatic substitution on pyridine derivatives.
A typical synthetic route involves the reaction of 5-bromo-6-chloropyridine with tert-butyl carbamate under controlled conditions to yield the desired product .
Case Studies
Several case studies illustrate the biological potential of similar compounds:
- Antichlamydial Activity Study : A study focused on sulfonylpyridines demonstrated significant activity against Chlamydia trachomatis, highlighting the importance of specific substituents in enhancing selectivity and potency .
- Enzyme Activation Research : Another study explored compounds that activate ClpP in E. coli, indicating potential applications in antibiotic development .
Properties
IUPAC Name |
tert-butyl N-[(5-bromo-6-chloropyridin-3-yl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrClN2O2/c1-11(2,3)17-10(16)15-6-7-4-8(12)9(13)14-5-7/h4-5H,6H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPXPNFMRBFCCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(N=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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